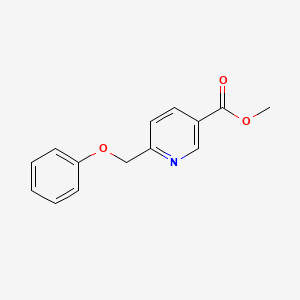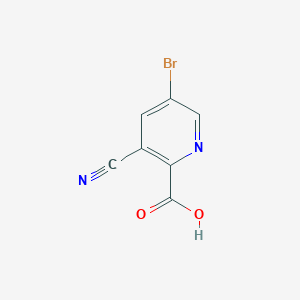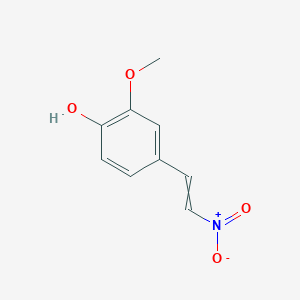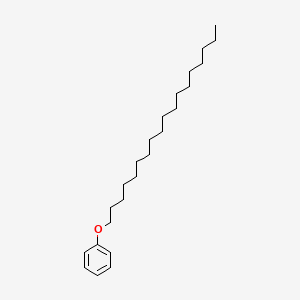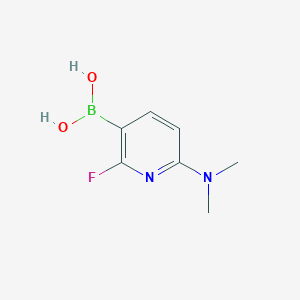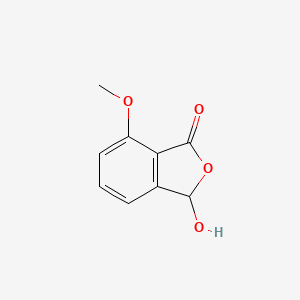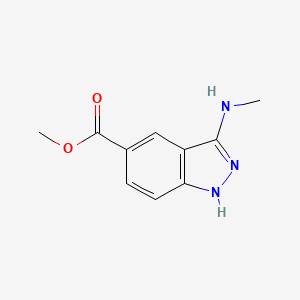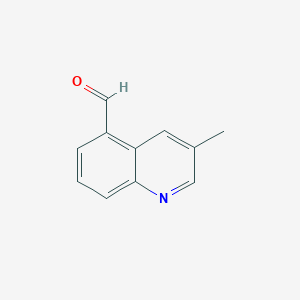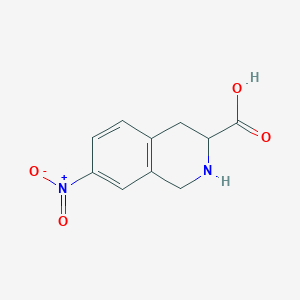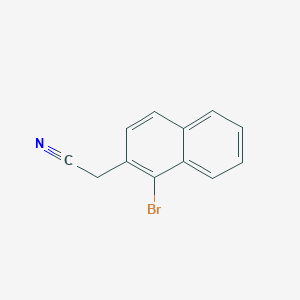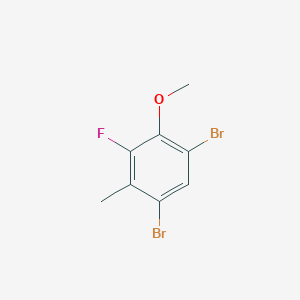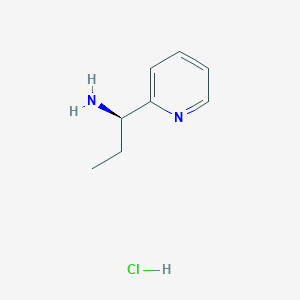
1,1'-Bis(diphenylphosphino)ferrocene dichloropalladium (II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride: is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination and the reductive homocoupling of aryl halides .
準備方法
Synthetic Routes and Reaction Conditions: The compound can be prepared by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The reaction is as follows:
1,1’-bis(diphenylphosphino)ferrocene+palladium dichloride (nitrile complex)→(1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride+nitrile
The nitrile can be acetonitrile or benzonitrile .
Industrial Production Methods: In an industrial setting, the preparation involves dissolving sodium palladium chloride in anhydrous ethanol and 1,1’-bis(diphenylphosphino)ferrocene in dichloromethane. The solutions are then combined and stirred to yield the product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidative addition reactions.
Reduction: It can participate in reductive elimination reactions.
Substitution: It is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Grignard Reagents: Used in cross-coupling reactions with high yield and selectivity.
Aryl Boronic Esters: Used in Suzuki coupling reactions to form functionalized toluene derivatives.
Aryl Halides: Used in Kumada cross-coupling reactions to form star-shaped oligothiophenes.
Major Products:
Aryl-Aryl Bonds: Formed in Buchwald-Hartwig amination reactions.
Functionalized Toluene Derivatives: Formed in Suzuki coupling reactions.
科学的研究の応用
Chemistry:
Catalyst in Cross-Coupling Reactions: Widely used in the formation of carbon-carbon and carbon-nitrogen bonds.
Synthesis of Pyridine Derivatives: Used in the in situ coupling of 2-hydroxypyridines with aryl boronic acids.
Biology and Medicine:
Industry:
Fine Chemicals and Pharmaceuticals: Employed as a catalyst in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The compound acts as a catalyst in palladium-catalyzed coupling reactions. The mechanism involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide.
Transmetalation: The aryl group is transferred to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
- (1,1’-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(pinacolato)diboron
Uniqueness:
特性
分子式 |
C34H38Cl2FeP2Pd |
|---|---|
分子量 |
741.8 g/mol |
IUPAC名 |
cyclopentyl(diphenyl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C17H19P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H;;/q;;;;;+2/p-2 |
InChIキー |
WPFRXYYDAKYBMX-UHFFFAOYSA-L |
正規SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



